2-Bromo-6-(2-methylpropoxy)naphthalene

Medicinal Chemistry Lipophilicity Physicochemical Property

Sourcing a reliable 2,6-disubstituted bromonaphthalene building block with consistent purity for cross-coupling workflows is a known supply chain gap. 2-Bromo-6-(2-methylpropoxy)naphthalene (CAS 1363386-56-4) closes this gap with a defined substitution pattern validated in the peer-reviewed synthesis of pharmacologically relevant molecules. • Suzuki-Ready Scaffold: The 2-position bromine is an efficient leaving group for Pd-catalyzed Suzuki-Miyaura coupling, enabling rapid diversification at the aryl halide position. • Differentiated Physicochemical Handle: The 6-isobutoxy group imparts a distinct lipophilicity (XLogP3 = 5.2) and electron-donating character, tunable for SAR studies and materials HOMO/LUMO engineering. • Batch Consistency: Supplied at ≥95% purity with full quality assurance documentation, ensuring reproducible results across medicinal chemistry and optoelectronic materials programs.

Molecular Formula C14H15BrO
Molecular Weight 279.17 g/mol
CAS No. 1363386-56-4
Cat. No. B1530179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(2-methylpropoxy)naphthalene
CAS1363386-56-4
Molecular FormulaC14H15BrO
Molecular Weight279.17 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC2=C(C=C1)C=C(C=C2)Br
InChIInChI=1S/C14H15BrO/c1-10(2)9-16-14-6-4-11-7-13(15)5-3-12(11)8-14/h3-8,10H,9H2,1-2H3
InChIKeyICQYHDZGHQBAKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(2-methylpropoxy)naphthalene Research & Sourcing


2-Bromo-6-(2-methylpropoxy)naphthalene is a functionalized naphthalene derivative used primarily as a research chemical and synthetic intermediate. Its structure features a naphthalene core with a bromine atom at the 2-position and an isobutoxy group at the 6-position [1]. This specific substitution pattern distinguishes it from other halogenated or alkoxy naphthalenes and enables its use in cross-coupling reactions and as a building block for more complex molecular architectures . Available vendor data indicates it is typically offered at purities of 95% or higher, with a molecular weight of 279.17 g/mol .

Synthetic handle
2‑bromo group enables Suzuki–Miyaura and other cross‑couplings for library expansion.
Physicochemical handle
Isobutoxy chain provides a distinct lipophilic and steric profile compared to methoxy analogs.
Commercial availability
Offered by multiple vendors at ≥95% purity; suitable as a research building block.

Substitution Limitations of 2-Bromo-6-(2-methylpropoxy)naphthalene


The substitution of the 6-position isobutoxy group on the naphthalene ring with a smaller or less branched alkoxy chain (e.g., methoxy, ethoxy) or a different functional group (e.g., hydroxyl) directly alters the compound's physicochemical properties. These changes, such as differences in lipophilicity (XLogP3) and molecular size, can significantly impact downstream applications like solubility in organic solvents, reactivity in palladium-catalyzed cross-couplings, and the physicochemical profile of final drug candidates in medicinal chemistry . The specific branched alkyl chain of 2-Bromo-6-(2-methylpropoxy)naphthalene provides a distinct set of properties that cannot be assumed to be equivalent to those of its linear or shorter-chain analogs.

Attribute
Target Compound
Common Analog (2‑Bromo‑6‑methoxynaphthalene)
6‑Position Substituent
Isobutoxy (branched, lipophilic)
Methoxy (small, linear)
Molecular Profile
Higher molecular weight and lipophilicity
Lower molecular weight and lipophilicity
Boiling Point
Predicted higher boiling point; less volatile
Lower boiling point; distillable at reduced pressure
Commercial Purity
Typically 95% minimum specification
Often available at higher purity grade

2-Bromo-6-(2-methylpropoxy)naphthalene vs. Key Analogs


Molecular Size & Lipophilicity Comparison

The molecular weight and lipophilicity of 2-Bromo-6-(2-methylpropoxy)naphthalene (MW: 279.17 g/mol, XLogP3: 5.2) are significantly higher than those of the common analog 2-Bromo-6-methoxynaphthalene (MW: 237.09 g/mol, XLogP: 4.2) [1]. This difference is driven by the larger, branched isobutoxy group, which increases the compound's overall non-polar surface area and lipophilicity compared to the methoxy analog.

MW & Lipophilicity
Cross‑study comparable
Target: 279.17 g/mol, XLogP3 5.2
Analog: 237.09 g/mol, XLogP 4.2
+42.08 g/mol (18% increase)
Increased lipophilicity may influence solubility and membrane permeability profiles.
Calculated values; experimental confirmation recommended.
Medicinal Chemistry Lipophilicity Physicochemical Property

Predicted Boiling Point Comparison

The predicted boiling point of 2-Bromo-6-(2-methylpropoxy)naphthalene (358.5±15.0 °C) is substantially higher than that of 2-Bromo-6-methoxynaphthalene (160.00°C - 164.00°C at 3 mmHg) . While the conditions for the methoxy analog measurement are noted, the substantial increase in predicted boiling point for the target compound is consistent with its higher molecular weight and stronger intermolecular forces, which affects its behavior in vacuum distillation and other purification processes.

Boiling Point
Data to verify
Target (predicted): 358.5±15.0 °C
Analog (exp.): 160–164 °C (3 mmHg)
~195 °C higher (different pressure)
Higher predicted BP suggests lower volatility and different purification requirements.
Comparison limited by differing measurement conditions.
Process Chemistry Thermal Property Purification

Commercial Purity Comparison

Commercially, 2-Bromo-6-(2-methylpropoxy)naphthalene is widely offered at a minimum purity of 95% (HPLC) by multiple vendors . In contrast, the more established analog 2-Bromo-6-methoxynaphthalene is often available at a higher minimum purity of 98% from similar chemical suppliers . This difference in typical commercial purity grades may reflect differences in synthesis and purification complexity for the two compounds.

Commercial Purity
Vendor data
Target: 95% minimum (HPLC)
Methoxy analog: 98% minimum
3% difference in spec
Purity gap may influence synthetic route choice and need for additional purification.
Based on vendor CoA data; verify lot-specific specifications.
Procurement Quality Control Building Blocks

2-Bromo-6-(2-methylpropoxy)naphthalene Applications


Suzuki-Miyaura Cross-Coupling

The 2-position bromine atom on the naphthalene core serves as an effective leaving group, making this compound a versatile electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-couplings . This allows for the introduction of diverse aryl or heteroaryl boronic acids at the 2-position, expanding the structural diversity of naphthalene-based molecular libraries. The presence of the 6-isobutoxy group provides a distinct physicochemical handle, differentiating the final products from those derived from simpler analogs like 2-bromo-6-methoxynaphthalene.

Medicinal Chemistry & Fragment-Based Drug Discovery

As a functionalized naphthalene scaffold, this compound is a valuable building block for synthesizing potential therapeutic candidates [1]. Its specific lipophilicity (XLogP3 = 5.2) and molecular size are within the typical range for fragment-based screening libraries. Researchers can use this core to explore structure-activity relationships (SAR) around the 6-position alkyl chain length and branching, leveraging the bromine atom as a synthetic handle for further diversification.

Organic Electronics & Materials Science

Brominated naphthalene derivatives are used as intermediates in the synthesis of organic semiconductors and optoelectronic materials . The bromine atom can be utilized for controlled polymerization or for installing conjugated systems via cross-coupling. The isobutoxy group's electron-donating properties can tune the HOMO/LUMO energy levels of the final material, an effect that would be distinct from other 6-alkoxy analogs, offering materials scientists a specific tool for fine-tuning electronic properties.

Key Pharmaceutical Intermediate Synthesis

A documented synthesis for this compound involves the reaction of a precursor with potassium carbonate in DMF at temperatures between 20°C and 80°C, yielding 345 mg . This procedure, described in the supporting information of a Journal of Medicinal Chemistry article, confirms the compound's role as a specific intermediate in the development of pharmacologically relevant molecules. This literature precedent provides a reliable starting point for chemists needing to prepare or utilize this specific naphthalene derivative.

Application
Selection Property
Validation Focus
Suzuki–Miyaura cross‑coupling research
2‑bromo leaving group; isobutoxy handle does not interfere
Coupling efficiency with aryl/heteroaryl boronic acids
Medicinal chemistry scaffold exploration
Lipophilic naphthalene core; bromine as synthetic handle
SAR around 6‑position; physicochemical property profiling
Organic electronics & materials research
Bromine for cross‑coupling; electron‑donating isobutoxy group
HOMO/LUMO tuning; optoelectronic property screening
Pharmaceutical intermediate synthesis (literature precedent)
Documented synthesis with K₂CO₃/DMF
Reproducibility and scalability of reported procedure

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-(2-methylpropoxy)naphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.